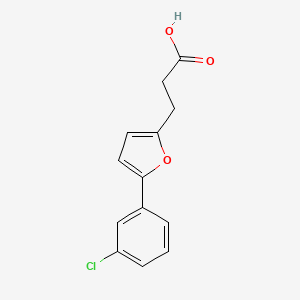
methyl (1,3-dioxo-1,3,4,5,6,7-hexahydro-2H-isoindol-2-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
メチル(1,3-ジオキソ-1,3,4,5,6,7-ヘキサヒドロ-2H-イソインドール-2-イル)アセテートは、分子式C11H13NO4、分子量223.231 g/molの化学化合物です 。イソインドリン誘導体であり、ジオキソ基とメチルエステル基の存在を特徴としています。この化合物は、そのユニークな化学構造と特性により、科学研究のさまざまな分野で注目されています。
準備方法
合成経路と反応条件
メチル(1,3-ジオキソ-1,3,4,5,6,7-ヘキサヒドロ-2H-イソインドール-2-イル)アセテートを合成する一般的な方法の1つは、塩基性条件下で無水フタル酸とグリシンメチルエステルを反応させる方法です 。この反応は、一連の縮合および環化ステップを経て、目的の化合物を生成します。
工業的生産方法
この化合物の工業的生産方法には、通常、実験室環境で使用されるものと同様の反応条件を用いた大規模合成が含まれます。このプロセスは、再結晶やクロマトグラフィーなどの高度な精製技術を使用することで、より高い収率と純度を実現するために最適化される場合があります。
化学反応の分析
反応の種類
メチル(1,3-ジオキソ-1,3,4,5,6,7-ヘキサヒドロ-2H-イソインドール-2-イル)アセテートは、以下を含むさまざまな種類の化学反応を起こします。
酸化: この化合物は、対応するカルボン酸を形成するために酸化することができます。
還元: 還元反応は、ジオキソ基をヒドロキシル基に変換できます。
置換: エステル基は、求核置換反応を起こすことができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)があります。
還元: 水素化アルミニウムリチウム(LiAlH4)や水素化ホウ素ナトリウム(NaBH4)などの還元剤がよく使用されます。
置換: アミンやアルコールなどの求核剤は、酸性または塩基性条件下でエステル基と反応することができます。
生成される主な生成物
これらの反応から生成される主な生成物には、使用される特定の反応条件と試薬に応じて、カルボン酸、アルコール、および置換エステルが含まれます。
科学的研究の応用
メチル(1,3-ジオキソ-1,3,4,5,6,7-ヘキサヒドロ-2H-イソインドール-2-イル)アセテートは、科学研究において幅広い用途を持っています。
化学: より複雑な有機分子の合成におけるビルディングブロックとして使用されます。
生物学: この化合物は、抗菌性や抗がん性など、その潜在的な生物活性について研究されています。
医学: 医薬品中間体としての可能性を調査するための研究が進められています。
産業: 特殊化学薬品や材料の製造に使用されています。
作用機序
メチル(1,3-ジオキソ-1,3,4,5,6,7-ヘキサヒドロ-2H-イソインドール-2-イル)アセテートがその効果を発揮するメカニズムは、完全には解明されていません。代謝プロセスに関与する酵素や受容体を含む、さまざまな分子標的や経路と相互作用すると考えられています。正確なメカニズムと経路を解明するためには、さらなる研究が必要です。
類似化合物の比較
類似化合物
フタルイミド: 類似の化学的性質を持つ構造的に関連する化合物です。
N-置換イソインドリン誘導体: これらの化合物は、イソインドリンコア構造を共有し、類似の反応性を示します。
独自性
メチル(1,3-ジオキソ-1,3,4,5,6,7-ヘキサヒドロ-2H-イソインドール-2-イル)アセテートは、ジオキソ基とエステル基の両方が存在することによって独自性を持ち、これにより、明確な化学反応性と潜在的な生物活性をもたらします。これらの官能基の組み合わせにより、さまざまな研究用途において貴重な化合物となっています。
類似化合物との比較
Similar Compounds
Phthalimide: A structurally related compound with similar chemical properties.
N-Substituted isoindoline derivatives: These compounds share the isoindoline core structure and exhibit similar reactivity.
Uniqueness
Methyl (1,3-dioxo-1,3,4,5,6,7-hexahydro-2H-isoindol-2-yl)acetate is unique due to the presence of both dioxo and ester functional groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research applications.
特性
分子式 |
C11H13NO4 |
|---|---|
分子量 |
223.22 g/mol |
IUPAC名 |
methyl 2-(1,3-dioxo-4,5,6,7-tetrahydroisoindol-2-yl)acetate |
InChI |
InChI=1S/C11H13NO4/c1-16-9(13)6-12-10(14)7-4-2-3-5-8(7)11(12)15/h2-6H2,1H3 |
InChIキー |
RDEOTYYCRAELKL-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CN1C(=O)C2=C(C1=O)CCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



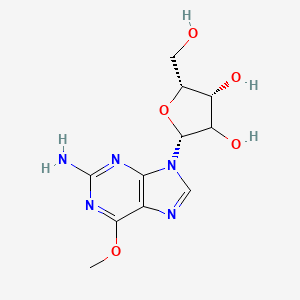

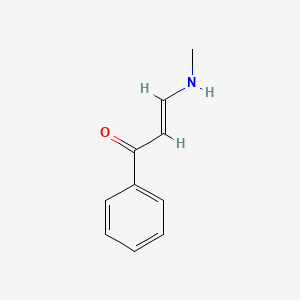
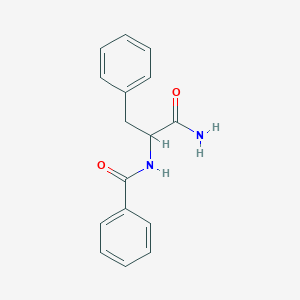
![Ethyl 4-{[(5-chloro-2-methylphenyl)carbamoyl]amino}benzoate](/img/structure/B11943176.png)
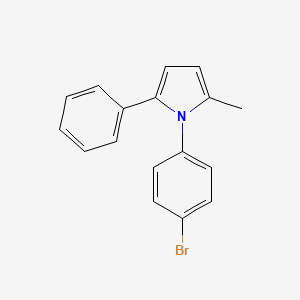
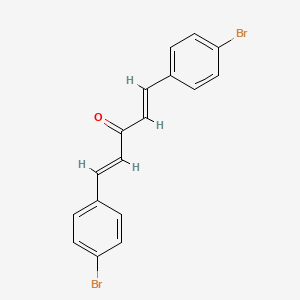
![(2-Aminophenyl)[2,5-bis(trifluoromethyl)phenyl]methanone](/img/structure/B11943206.png)


